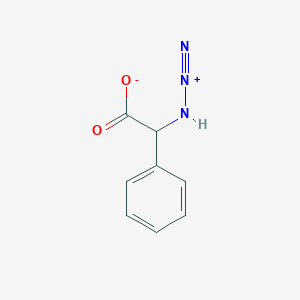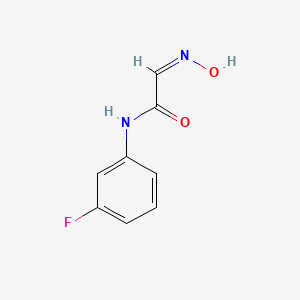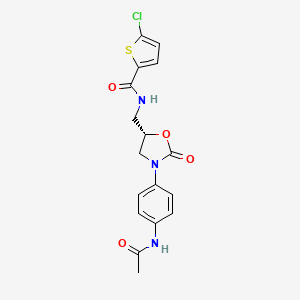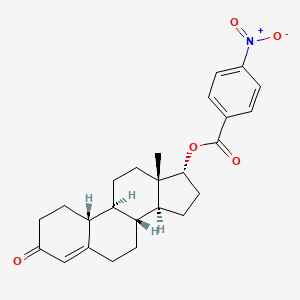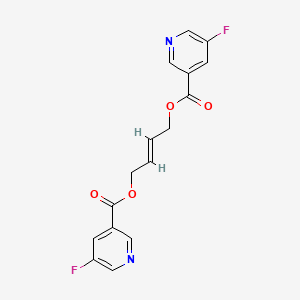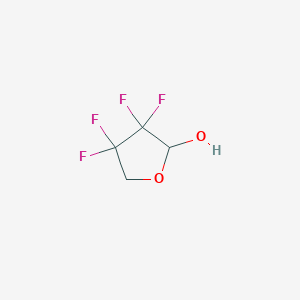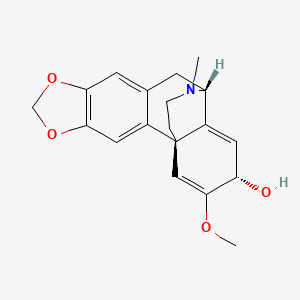
Nudaurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nudaurine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological processes and its potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nudaurine typically involves a series of chemical reactions that require precise conditions. One common method involves the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and advanced techniques to optimize yield and purity. The process often involves multiple steps, including purification and quality control, to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
Nudaurine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions, including temperature and solvent choice, are optimized to achieve the desired reaction efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a different set of products compared to reduction or substitution reactions.
Applications De Recherche Scientifique
Nudaurine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound plays a role in biological processes and is studied for its potential effects on cellular functions.
Medicine: Research is ongoing to explore its therapeutic potential in treating certain medical conditions.
Industry: It is used in the production of various industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Nudaurine exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nudaurine can be compared to other compounds with similar structures or functions, such as:
Urea: A compound with similar nitrogen-containing functional groups.
Creatinine: Another nitrogenous compound with biological significance.
Uric Acid: A compound involved in metabolic processes.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique reactions it undergoes. Its distinct properties make it valuable in various applications, from scientific research to industrial production.
Propriétés
Formule moléculaire |
C19H21NO4 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(1R,12R,15S)-16-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),9,13,16-pentaen-15-ol |
InChI |
InChI=1S/C19H21NO4/c1-20-4-3-19-9-18(22-2)15(21)7-13(19)14(20)5-11-6-16-17(8-12(11)19)24-10-23-16/h6-9,14-15,21H,3-5,10H2,1-2H3/t14-,15+,19-/m1/s1 |
Clé InChI |
OGNDWOLQVJVEIF-ZRGWGRIASA-N |
SMILES isomérique |
CN1CC[C@]23C=C([C@H](C=C2[C@H]1CC4=CC5=C(C=C34)OCO5)O)OC |
SMILES canonique |
CN1CCC23C=C(C(C=C2C1CC4=CC5=C(C=C34)OCO5)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


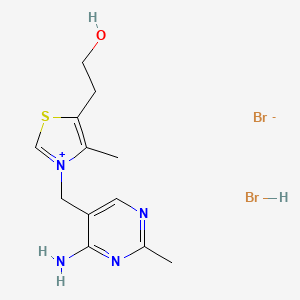
![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)


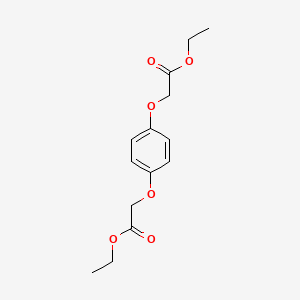
![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
